3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride
Description
Properties
CAS No. |
88419-64-1 |
|---|---|
Molecular Formula |
C9H10F2O2S |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
3-fluoro-2,4,6-trimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10F2O2S/c1-5-4-6(2)9(14(11,12)13)7(3)8(5)10/h4H,1-3H3 |
InChI Key |
DNLCKLLDNRKUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)S(=O)(=O)F)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
This two-step approach involves initially introducing the sulfonyl fluoride group onto the aromatic ring via sulfonylation, followed by selective fluorination of the sulfonyl moiety.
Step 1: Aromatic Sulfonylation
- Reagents: Chlorosulfonic acid or sulfuryl fluoride (SO₂F₂) are commonly used to sulfonate methyl-substituted aromatic compounds.
- Conditions: Typically performed at low temperatures (0–25°C) in inert solvents such as dichloromethane or acetonitrile.
- Outcome: Formation of the corresponding sulfonyl chloride or sulfonyl fluoride derivatives.
Step 2: Fluorination of Sulfonyl Chloride
- Reagents: Fluoride sources such as potassium fluoride (KF), cesium fluoride (CsF), or alkali metal fluorides.
- Conditions: Elevated temperatures (around 100–240°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Mechanism: Nucleophilic substitution where fluoride ion replaces the chloride, yielding the sulfonyl fluoride.
Research Data
- Fluorination efficiency depends on the fluorinating reagent and reaction conditions. For example, exchange reactions using alkali metal fluorides have demonstrated good yields under high-temperature conditions, as reported in patent literature and experimental studies.
Fluorine-Chlorine Exchange on Chlorobenzenesulfonyl Chlorides
Method Overview
This approach involves the direct exchange of chlorine atoms on chlorobenzenesulfonyl chlorides with fluorine atoms using alkali metal fluorides.
Procedure Details
- Reagents: Alkali metal fluorides such as potassium fluoride or cesium fluoride.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated, typically between 100°C and 240°C.
- Reaction: The fluoride ion displaces chlorine atoms positioned ortho or para to the sulfonyl group, resulting in fluorinated sulfonyl fluorides.
Research Findings
- This method offers a one-step synthesis with high regioselectivity, especially when fluorine is introduced ortho or para to existing substituents.
- The process is advantageous due to the use of readily available chlorobenzenesulfonyl chlorides and inexpensive fluoride salts.
Fluorination of Aromatic Precursors via Diazonium Intermediates
Method Overview
Fluorination can be achieved by diazonium chemistry, where aromatic diazonium salts are reacted with fluorinating agents.
Procedure
- Formation of diazonium salts from aromatic amines.
- Reaction with fluorinating agents such as fluorobenzenes or fluorinating reagents under controlled conditions.
- Subsequent conversion to sulfonyl fluorides through sulfonation steps.
Research Data
- This method is less commonly used for direct synthesis of sulfonyl fluorides but provides regioselective fluorination options, especially for complex aromatic systems.
Catalytic Fluorination Using Fluorinating Reagents
Method Overview
Recent advances include catalytic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Procedure
- These reagents facilitate mild fluorination of aromatic compounds.
- Often performed at room temperature or slightly elevated temperatures.
- Suitable for functionalizing methyl groups or aromatic rings with fluorine.
Research Findings
- Such methods are promising for late-stage fluorination, offering high selectivity and milder conditions.
Data Summary Table: Preparation Methods for 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride
| Method | Reagents | Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Sulfonylation + Fluorination | Chlorosulfonic acid, KF or CsF | Dichloromethane, DMF | 100–240°C | High | High regioselectivity, straightforward | Requires high temperature |
| Chlorine-Fluorine Exchange | Chlorobenzenesulfonyl chlorides, KF or CsF | DMF, DMSO | 100–240°C | Good | One-step, cost-effective | Limited regioselectivity |
| Diazonium Route | Aromatic amines, fluorinating agents | Aqueous or organic | Variable | Moderate | Regioselective fluorination | Multi-step, complex setup |
| Catalytic Fluorination | NFSI, Selectfluor | Acetonitrile, DMSO | Room temp to mild heating | Variable | Mild conditions, versatile | Less established for sulfonyl fluorides |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This interaction can affect various molecular targets and pathways, depending on the specific enzyme involved .
Comparison with Similar Compounds
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl Chloride
This analog replaces the fluoride with a chloride group. While specific data on its molecular weight is unavailable in the evidence, sulfonyl chlorides generally exhibit higher reactivity than fluorides due to the superior leaving-group ability of chloride. This makes chlorides more reactive in nucleophilic substitution reactions but less stable under aqueous or humid conditions .
4-Nitro-3-(trifluoromethyl)benzene-1-sulfonyl Chloride
- Molecular Formula: C₇H₃ClF₃NO₄S
- Molecular Weight : 289.62 g/mol
- CAS: Not provided; MDL: EN300-31219205 The nitro and trifluoromethyl groups are strong electron-withdrawing substituents, enhancing the electrophilicity of the sulfonyl chloride. This increases its reactivity in aryl substitution reactions compared to the methyl and fluorine substituents in the target compound .
3-Hydroxy-2,4,6-trimethylbenzene-1-sulfonyl Chloride
- EN300 : 271028
The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. However, the hydroxyl group may also reduce stability under acidic conditions compared to the fluorine-substituted target compound.
Comparison with Other Sulfonyl Fluorides
3-Hydroxy-2,4,6-trimethylbenzene-1-sulfonyl Fluoride
- Molecular Formula : C₉H₁₁FO₃S (same as target compound but with hydroxyl instead of fluorine)
4-Nitro-3-(trifluoromethyl)benzene-1-sulfonyl Fluoride
- Expected Property : Similar to its chloride analog, this compound would exhibit heightened reactivity due to electron-withdrawing groups, but the fluoride’s lower leaving-group ability would reduce its utility in certain reactions compared to chlorides .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Reactivity Profile |
|---|---|---|---|---|---|
| 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride | C₉H₁₁FO₃S | 218.25 | 39234-83-8 | 3-F, 2,4,6-CH₃ | Moderate reactivity; stable |
| 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride | C₉H₁₁ClO₃S | ~232.7 (estimated) | Not provided | 3-F, 2,4,6-CH₃ | High reactivity; less stable |
| 4-Nitro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₃ClF₃NO₄S | 289.62 | Not provided | 4-NO₂, 3-CF₃ | Very high reactivity |
| 3-Hydroxy-2,4,6-trimethylbenzene-1-sulfonyl chloride | C₉H₁₁ClO₃S | ~232.7 (estimated) | Not provided | 3-OH, 2,4,6-CH₃ | Moderate reactivity; polar |
Key Research Findings
Reactivity Trends : Sulfonyl chlorides (e.g., EN300-271028, EN300-31219205) generally outperform fluorides in reactions requiring rapid leaving-group displacement but are less suitable for long-term storage or aqueous environments .
Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, while alkyl groups (e.g., methyl) enhance steric hindrance and stability .
Fluoride Advantages : The target compound’s fluorine substituent balances reactivity and stability, making it ideal for applications like activity-based protein profiling (ABPP) .
Biological Activity
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride (CAS No. 88419-64-1) is a sulfonyl fluoride derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural attributes contribute to its biological activity, making it a subject of interest for researchers exploring its potential applications.
The compound features a fluorine atom and a sulfonyl fluoride group attached to a trimethylbenzene core. This structure is significant for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12FNO2S |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride |
| CAS Number | 88419-64-1 |
The biological activity of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride primarily involves its ability to act as an electrophile. The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions with biological nucleophiles such as amino acids and proteins. This mechanism is crucial for the compound's potential therapeutic effects and toxicity profiles.
Antimicrobial Properties
Research has indicated that sulfonyl fluorides can exhibit antimicrobial activity. A study demonstrated that derivatives similar to 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride showed effective inhibition against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis through covalent modification of essential enzymes involved in peptidoglycan biosynthesis.
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. For instance, it has shown potential in inhibiting serine proteases by forming stable covalent bonds with the active site serine residue. This inhibition is significant for therapeutic strategies against diseases where serine proteases play a critical role.
Case Studies
- Inhibition of Carbonic Anhydrase : A study evaluated the inhibition of carbonic anhydrase by sulfonyl fluorides. The results indicated that 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride could effectively inhibit this enzyme, which is vital in regulating pH and fluid balance in biological systems.
- Anticancer Activity : Preliminary investigations have suggested that this compound may possess anticancer properties through the induction of apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.
Toxicological Profile
The toxicity of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride has been assessed in various animal models. Results indicate that while it exhibits some cytotoxicity at high concentrations, its selectivity towards specific biological targets may mitigate broader toxic effects.
Q & A
Q. What are the optimal purification methods for 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride, considering its thermal and hydrolytic stability?
Methodological Answer: Purification should prioritize inert conditions due to the compound’s sulfonyl fluoride group, which is sensitive to hydrolysis. Techniques include:
- Distillation under reduced pressure (e.g., short-path distillation at ≤1 mmHg) to avoid thermal decomposition.
- Low-temperature crystallization using anhydrous solvents like dichloromethane or hexane at −20°C to minimize side reactions.
- Chromatography with silica gel pre-treated with 1% triethylamine to neutralize acidic sites that could degrade the sulfonyl fluoride moiety .
Stability tests (e.g., TGA/DSC) should confirm purity and thermal thresholds .
Q. How can researchers validate the structural integrity of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride post-synthesis?
Methodological Answer: Use a multi-spectral approach:
- NMR : NMR is critical for confirming the sulfonyl fluoride group (δ ~50–60 ppm) and fluorine substitution on the aromatic ring (δ ~−110 to −120 ppm for meta/para positions). NMR resolves methyl group splitting patterns (e.g., 2,4,6-trimethyl symmetry) .
- IR Spectroscopy : Strong S=O stretches near 1370 cm and 1180 cm confirm sulfonyl fluoride functionality.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H] or [M−F] fragments) .
Q. What are the key safety considerations for handling sulfonyl fluorides like this compound?
Methodological Answer:
- Hydrolytic Hazard : Use anhydrous gloves (e.g., nitrile) and work under nitrogen/argon to prevent hydrolysis, which releases HF.
- Storage : Seal in glass ampules with PTFE-lined caps; store at −20°C in desiccated environments to limit moisture ingress .
- Emergency Protocols : Neutralize spills with calcium carbonate slurry to immobilize fluoride ions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 3-fluoro-2,4,6-trimethylbenzene-1-sulfonyl fluoride in nucleophilic aromatic substitution (SN_NNAr) reactions?
Methodological Answer:
- DFT Calculations : Model the electron-withdrawing effects of the sulfonyl fluoride and methyl groups. The 3-fluoro substituent creates a meta-directing electronic profile, reducing SAr activity compared to para-substituted analogs.
- Hammett Constants : Use σ values for fluorine (+0.34) and sulfonyl fluoride (+1.05) to predict regioselectivity in substitution reactions .
- Kinetic Simulations : Compare activation energies for fluoride displacement vs. sulfonyl group retention under varying conditions (e.g., polar aprotic solvents, Lewis acid catalysts) .
Q. What strategies resolve contradictory data in fluorinated sulfonyl compound reactivity studies?
Methodological Answer:
- Controlled Replication : Repeat reactions under rigorously anhydrous conditions to isolate moisture-induced side reactions (e.g., hydrolysis to sulfonic acids).
- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways via MS/MS fragmentation patterns.
- Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) with computational activation barriers to identify outliers caused by experimental artifacts .
Q. How does steric hindrance from 2,4,6-trimethyl substitution influence the compound’s utility in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Steric Maps : Generate 3D models (e.g., using Avogadro or Gaussian) to quantify methyl group bulk. The 2,6-dimethyl groups create a ~120° dihedral angle, restricting access to the sulfonyl fluoride’s sulfur center.
- Catalyst Screening : Test bulky palladium catalysts (e.g., XPhos Pd G3) to overcome steric barriers. Lower yields in coupling reactions may necessitate alternative leaving groups (e.g., chloride instead of fluoride) .
Q. What advanced techniques characterize the solid-state structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve methyl/fluoro group orientations and confirm sulfonyl fluoride geometry (O=S=O bond angles ~119°). Requires crystals grown via slow vapor diffusion of pentane into a THF solution .
- Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess phase purity.
- Solid-State NMR : CP/MAS NMR detects crystallinity and methyl group dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
